CRBN Binding Affinity Advantage
(Rac)-Cemsidomide exhibits profoundly enhanced cereblon (CRBN) binding compared to the third-generation IMiD pomalidomide. In biochemical binding assays, CFT7455 demonstrated an 800-fold improvement in CRBN binding affinity. In cellular NanoBRET target engagement assays, this advantage increased to 1,600-fold [1]. The racemic mixture retains the same high-affinity CRBN interaction (Kd = 0.9 nM) as the active enantiomer [2]. This binding superiority is a primary driver of the compound's enhanced catalytic degradation efficiency and antiproliferative potency.
| Evidence Dimension | CRBN E3 ligase binding affinity |
|---|---|
| Target Compound Data | Biochemical: 800-fold improvement vs pomalidomide; Cellular NanoBRET: 1,600-fold improvement; Kd = 0.9 nM |
| Comparator Or Baseline | Pomalidomide (baseline for fold-change calculation) |
| Quantified Difference | 800-fold (biochemical); 1,600-fold (cellular NanoBRET) |
| Conditions | Biochemical CRBN binding assay and cellular NanoBRET target engagement assay (HEK293 cells) |
Why This Matters
Enhanced CRBN binding translates to more efficient IKZF1/3 degradation at lower drug concentrations, potentially improving the therapeutic window and enabling activity against IMiD-resistant disease.
- [1] Abstract ND13: The discovery and characterization of CFT7455: A potent and selective degrader of IKZF1/3 for the treatment of relapsed/refractory multiple myeloma. AACR Annual Meeting 2021. View Source
- [2] WO2022032132A1. Compounds and methods for the targeted degradation of IKZF1/IKZF3. C4 Therapeutics, Inc. View Source
